cyclopropyl(1H-pyrazol-4-yl)methanol
Description
Cyclopropyl(1H-pyrazol-4-yl)methanol (CAS: 1927878-48-5) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. The molecule features a pyrazole ring substituted at the 4-position with a hydroxymethyl group and a cyclopropyl moiety. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their hydrogen-bonding capacity and aromatic stability. The cyclopropyl group introduces steric strain and rigidity, which can influence reactivity and biological interactions .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
cyclopropyl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-7(5-1-2-5)6-3-8-9-4-6/h3-5,7,10H,1-2H2,(H,8,9) |
InChI Key |
HVXNBUFSRLRGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Direct Reduction of Pyrazole-4-carboxylate Derivatives
One of the most established methods involves the reduction of methyl 1H-pyrazole-4-carboxylate, a precursor readily synthesized via condensation reactions of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.
- Reactant: Methyl 1H-pyrazole-4-carboxylate
- Reagent: Lithium aluminium hydride (LiAlH₄)
- Solvent: Tetrahydrofuran (THF)
- Conditions: The reaction is performed at 0°C to room temperature over 4 hours, ensuring controlled reduction without over-reduction or side reactions.
- The ester group undergoes nucleophilic hydride attack, reducing it to the corresponding alcohol, yielding this compound after workup.
- The process yields approximately 75.78% of the target compound with high purity, demonstrating its practicality for laboratory synthesis.
Reference:
Cyclopropyl Group Introduction via Cyclopropanation of Pyrazolyl Intermediates
Another approach involves the initial synthesis of a pyrazolyl-methyl intermediate, followed by cyclopropanation:
- Step 1: Synthesis of 1H-pyrazole-4-methanol or its derivatives.
- Step 2: Cyclopropanation using diazomethane or carbene transfer reagents, such as Simmons–Smith reaction conditions, to introduce the cyclopropyl group onto the methyl position.
- Offers regioselectivity and control over the cyclopropyl incorporation.
- Suitable for synthesizing derivatives with specific substitution patterns.
- Requires handling hazardous reagents like diazomethane.
- Often involves multi-step procedures.
Multi-Component Cascade Reactions for Pyrazole Derivatives
Recent advances have demonstrated the synthesis of pyrazole derivatives bearing cyclopropyl groups via cascade reactions involving saturated ketones, hydrazones, and cyclopropanation reagents.
- Formation of enone intermediates through dehydrogenation.
- Cyclization with hydrazones to form pyrazole rings.
- Subsequent cyclopropyl addition via carbene transfer or cyclopropanation reagents.
Reference:
- A notable example involves copper-catalyzed cascade reactions, enabling the synthesis of diversely substituted pyrazoles with cyclopropyl groups, as described in recent literature.
Data Comparison Table of Synthetic Routes
| Method | Starting Material | Reagents | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Reduction of methyl 1H-pyrazole-4-carboxylate | Methyl 1H-pyrazole-4-carboxylate | Lithium aluminium hydride | 0°C to room temperature, 4 hours | 75.78% | Widely used, straightforward |
| Cyclopropanation of pyrazolyl-methyl intermediates | Pyrazolyl-methyl derivatives | Diazomethane or carbene sources | Controlled temperature | Variable | Regioselective, multi-step |
| Cascade reaction with saturated ketones and hydrazones | Saturated ketones, hydrazones | Copper catalyst, oxidants | One-pot conditions | Moderate to high | Economical, regioselective |
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopropyl(1H-pyrazol-4-yl)ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Cyclopentyl(1H-pyrazol-4-yl)methanol is an organic compound with a cyclopentyl group and a pyrazole ring at the 4-position. Its molecular formula is , featuring two nitrogen atoms in the pyrazole structure. The hydroxymethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. Research indicates its potential in medicinal chemistry due to the biological activities of pyrazole derivatives.
Chemical Properties and Reactions
Cyclopentyl(1H-pyrazol-4-yl)methanol can undergo various chemical transformations using reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions.
Applications
Cyclopentyl(1H-pyrazol-4-yl)methanol has potential applications in various fields:
- Medicinal Chemistry Pyrazole derivatives, including Cyclopentyl(1H-pyrazol-4-yl)methanol, are investigated for their pharmacological properties.
- Organic Synthesis It serves as a versatile intermediate for introducing complex substituents into molecules.
Structural Analogues
Several compounds share structural similarities with Cyclopentyl(1H-pyrazol-4-yl)methanol:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethanone | Contains a ketone instead of hydroxymethyl group | Increased reactivity due to carbonyl functionality |
| 1-(1-cyclopentyl-1H-pyrazol-4-yl)methanol | Hydroxymethyl group at 4-position | Versatile intermediate for further functionalization |
| 3-cyclopropyl(1H-pyrazol-4-yl)methanol | Cyclopropyl instead of cyclopentyl | Potentially different biological activity |
| 5-methyl(1H-pyrazol-4-yl)methanol | Methyl substitution at 5-position | Altered steric effects influencing biological activity |
Mechanism of Action
The mechanism of action of cyclopropyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The compound may interact with proteins or nucleic acids, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
(1-Isopropyl-1H-pyrazol-4-yl)methanol
Molecular Formula : C₇H₁₂N₂O
Molecular Weight : 140.186 g/mol
Key Differences :
- Substituent : The isopropyl group replaces the cyclopropyl moiety.
- Structural Impact : The isopropyl group is less strained and more flexible compared to the rigid, three-membered cyclopropane ring.
- Molecular Weight : Higher by ~2 g/mol due to additional hydrogen atoms in the isopropyl group.
- Potential Reactivity: Reduced ring strain may decrease electrophilic reactivity compared to the cyclopropyl analogue .
[(1S,2R)-2-[(4R,5R)-...]Cyclopropyl]methanol Derivatives
Relevance: Cyclopropane-containing methanol derivatives, such as those mentioned in chlorinated organic compound studies, often exhibit enhanced bioactivity. For example, cyclopropane rings can improve metabolic stability or binding affinity in drug targets.
Data Table: Structural and Physical Properties
Research Findings and Implications
Steric and Electronic Effects: The cyclopropyl group in this compound introduces angular strain, enhancing electrophilic reactivity compared to isopropyl analogues. This strain may facilitate unique interactions in catalytic or biological systems . The isopropyl variant’s flexibility could improve solubility in non-polar solvents, though empirical data is lacking in the provided evidence.
Biological Activity: Pyrazole moieties are known to engage in hydrogen bonding, critical for drug-receptor interactions. The cyclopropyl group’s rigidity may optimize binding pocket occupancy in therapeutic targets . Chlorinated derivatives (e.g., dichloroacetylene) highlight the toxicity risks of halogenation, but non-chlorinated cyclopropane derivatives like the target compound may offer safer profiles .
Synthetic Applications :
- Cyclopropyl groups are often incorporated to stabilize transition states in synthesis. The target compound’s structure could serve as a precursor for bioactive molecules requiring stereochemical control .
Biological Activity
Cyclopropyl(1H-pyrazol-4-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a pyrazole ring at the 4-position, with a hydroxymethyl functional group. This unique structure enhances its reactivity and biological potential. The molecular formula is , indicating the presence of two nitrogen atoms within the pyrazole structure.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics. For instance, studies indicate that derivatives of pyrazole compounds possess broad-spectrum antimicrobial properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. A study highlighted its efficacy against breast cancer cells, where it inhibited cell proliferation and induced cell death in a dose-dependent manner .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in key signaling pathways. The compound forms hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. For example, it has been shown to act on phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Cyclopentyl(1H-pyrazol-4-yl)methanol | Contains a cyclopentyl group | Enhanced lipophilicity may influence bioavailability |
| 3-Methyl(1H-pyrazol-4-yl)methanol | Methyl substitution at the 3-position | Altered steric effects impacting biological activity |
| 5-Cyanopyrazole | Cyano group at the 5-position | Increased potency against specific cancer lines |
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : In a preclinical trial, this compound demonstrated significant cytotoxic effects on various cancer cell lines, including lung and breast cancer cells, with IC50 values ranging from 10 to 30 µM . The study concluded that this compound could be a lead compound for further development as an anticancer agent.
- Mechanistic Insights : Research indicated that the compound interacts with the M4 muscarinic receptor, enhancing its signaling pathway which is crucial for neuroprotective effects in models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
